[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone
Description
Properties
IUPAC Name |
[5-(2-methylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-3-4-9-17-28-19-22(18-26(28)23-14-7-5-11-20(23)2)27(29)25-16-10-13-21-12-6-8-15-24(21)25/h5-8,10-16,18-19H,3-4,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMLAMXVETUEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2C)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016340 | |
| Record name | JWH-370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-22-3 | |
| Record name | JWH-370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-370 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJZ9JN4HNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture
The target compound features a trisubstituted pyrrole core with:
-
1-Pentyl group : Introduced via N-alkylation to enhance lipophilicity and receptor binding.
-
5-(2-Methylphenyl) substituent : Provides steric bulk, influencing cannabinoid receptor subtype selectivity (CB1 vs. CB2).
-
1-Naphthoyl moiety : Acylated at the 3-position, critical for mimicking endogenous cannabinoid interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 381.519 g/mol | |
| Melting point | 128–130°C | |
| LogP (calculated) | 6.2 |
Pyrrole Core Synthesis
Knorr-Type Cyclization
The pyrrole ring is constructed using a modified Knorr reaction, where a 2-oxoethylmalononitrile derivative reacts with ammonium acetate under acidic conditions. This method, adapted from sulfonylpyrrole syntheses, achieves 75% yield in toluene at 110°C for 12 hours.
Mechanism :
Table 2: Cyclization Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Toluene, 110°C | 75 | 98.5 |
| Ethanol, reflux | 62 | 95.2 |
| DMF, 100°C | 58 | 93.8 |
N-Alkylation and Aryl Substitution
Regioselective Pentylation
The 1-pentyl group is introduced via nucleophilic substitution using 1-bromopentane and potassium carbonate in dimethylformamide (DMF). Reaction at 80°C for 8 hours affords an 82% yield of the N-pentylated intermediate.
Critical parameter : Excess alkylating agent (1.5 eq) prevents di-alkylation byproducts.
Friedel-Crafts Acylation
The naphthoyl group is installed using 1-naphthoyl chloride and aluminum chloride (AlCl) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 4 hours, yielding 68% of the target compound.
Table 3: Acylation Efficiency
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl | DCM | 0–25 | 68 |
| FeCl | DCM | 0–25 | 54 |
| BF-OEt | Toluene | 25 | 61 |
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol to achieve >99% purity.
Spectroscopic Confirmation
-
-NMR (400 MHz, CDCl) :
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
JWH-370 undergoes various chemical reactions, including:
Oxidation: JWH-370 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: JWH-370 can undergo substitution reactions, particularly at the naphthoyl group, using reagents like halogens or nucleophiles.
Scientific Research Applications
JWH-370 has been used extensively in scientific research to study the cannabinoid receptors CB1 and CB2. It serves as a high-affinity ligand for these receptors, making it valuable in understanding the binding mechanisms and physiological effects of cannabinoids . Additionally, JWH-370 has been used in forensic and toxicological studies to detect and analyze synthetic cannabinoids in biological samples .
Mechanism of Action
JWH-370 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of ion channels. The activation of these pathways results in various physiological effects, such as altered neurotransmitter release and changes in cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
JWH-370 shares structural homology with other pyrrole- and indole-based SCRAs. Below is a comparative analysis with key analogues:
Table 1: Structural and Pharmacological Comparison of JWH-370 and Analogues
Key Observations:
Core Structure :
- Pyrrole-based compounds (JWH-370, JWH-307, JWH-369) exhibit lower CB1 receptor affinity compared to indole-based analogues like AM-2201 .
- The indole core in AM-2201 enhances receptor binding due to increased planarity and electron density .
Substituent Effects :
- Alkyl Chain : The 1-pentyl chain in JWH-370 is critical for CB1 binding, as shortening the chain reduces activity .
- Aryl Groups :
- 2-Methylphenyl (JWH-370) vs. 2-fluorophenyl (JWH-307): Fluorine substitution increases potency due to electronegativity and lipophilicity .
- Chlorophenyl (JWH-369) shows intermediate activity, suggesting steric hindrance may offset electronic effects .
Pharmacological Separation: Pyrrole derivatives like JWH-370 exhibit a pronounced separation between hypomobility/antinociception and hypothermia/catalepsy, unlike indole derivatives .
Receptor Binding and Functional Activity
Biological Activity
The compound [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone , often referred to in scientific literature as JWH-370, is a synthetic cannabinoid that has garnered attention due to its potential pharmacological activities. This compound belongs to a broader class of synthetic cannabinoids, which are known for their interactions with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. The molecular formula of this compound is C₁₈H₁₉N, indicating a complex structure that includes a pyrrole ring, a naphthalene moiety, and a ketone functional group.
Structural Characteristics
The unique structural attributes of JWH-370 suggest potential interactions with biological targets. The presence of the pyrrole ring and naphthalene structure may confer distinct pharmacological properties that differ from other similar compounds.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N |
| Functional Groups | Pyrrole ring, Naphthalene moiety, Ketone group |
| IUPAC Name | This compound |
Biological Activity
Research indicates that JWH-370 acts as an agonist at both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor. This activity suggests potential therapeutic applications in pain management and other conditions modulated by the endocannabinoid system.
Predictive Modeling
Predictive modeling tools such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to estimate the biological activity spectrum of JWH-370 based on its structure. These models predict various pharmacological activities, including:
- Analgesic effects
- Anti-inflammatory properties
- Potential neuroprotective effects
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of synthetic cannabinoids similar to JWH-370. For instance, research has shown that modifications to the chemical structure can significantly influence receptor affinity and biological activity.
Comparative Analysis of Synthetic Cannabinoids
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Selectivity | Biological Activity |
|---|---|---|---|---|
| JWH-018 | 9 | 46 | 5x | Analgesic, Psychoactive |
| JWH-370 | TBD | TBD | TBD | Analgesic |
| JWH-073 | 10 | 30 | 3x | Analgesic |
Note: TBD = To Be Determined
Synthesis Methods
The synthesis of JWH-370 typically involves the reaction of 1-naphthoyl chloride with 1-pentyl-3-(2-methylphenyl)pyrrole in the presence of a base such as triethylamine. This reaction is commonly carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and enhance yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone, and how can intermediates be optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to couple the pyrrole and naphthalene moieties. Protection-deprotection strategies for functional groups (e.g., methyl or pentyl substituents) are critical to avoid side reactions. Solubility challenges in polar solvents (e.g., ethanol, DMSO) require careful solvent selection .
- Data : Yield optimization (e.g., 14 mg/mL solubility in ethanol/DMSO) and purity validation via HPLC or GC-MS are essential. Reaction conditions (temperature, pH) must be tightly controlled to minimize byproducts .
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used, particularly for small molecules. Data collection at low temperatures (e.g., 296 K) reduces thermal motion artifacts .
- Data : Example parameters: R factor ≤ 0.053, mean C–C bond length 0.005 Å. Validate hydrogen bonding and torsional angles using CCDC databases .
Advanced Research Questions
Q. What molecular interactions drive the compound’s affinity for cannabinoid receptors (CB1/CB2), and how do structural modifications alter binding kinetics?
- Methodology : Docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can identify critical residues (e.g., transmembrane helices in CB1). Compare with analogs like JWH-307 (fluorophenyl variant) to assess substituent effects .
- Data : Structural analogs show varying binding affinities (e.g., JWH-370 vs. JWH-368 fluorophenyl positional isomers). Use radioligand displacement assays (e.g., [³H]CP-55,940) for IC₅₀ quantification .
Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled, particularly regarding hepatic effects?
- Methodology : Cross-species metabolic profiling (human hepatocytes vs. rodent models) using LC-MS/MS identifies species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives). Dose-response studies in lab mammals (oral/inhalation routes) should align with ATSDR guidelines .
- Data : ATSDR inclusion criteria: hepatic enzyme elevation (ALT/AST), histopathological changes. Systemic effects (e.g., body weight loss) must be correlated with exposure routes .
Q. What advanced NMR strategies resolve signal overlap in the compound’s aromatic regions?
- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons in crowded regions (e.g., naphthalene C1 and pyrrole C3). Deuterated solvents (DMSO-d₆) enhance resolution. Dynamic NMR at variable temperatures can separate rotamers .
- Data : Example ¹H NMR shifts: δ 2.23 (methyl group), δ 7.65–7.74 (naphthalene protons). Compare with structurally related indole derivatives for pattern validation .
Contradictions and Validation
Q. Discrepancies in reported CAS numbers (e.g., 914458-26-7 vs. 914458-27-8): How to verify compound identity?
- Methodology : Cross-reference IUPAC names and analytical data (e.g., HR-MS, elemental analysis). Use PubChem or ChemSpider entries with validated spectral libraries. Confirm via independent synthesis and chromatographic comparison .
Q. Why do some studies classify this compound as a controlled substance while others omit regulatory mentions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
